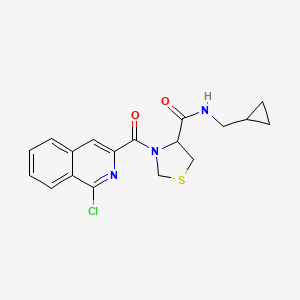

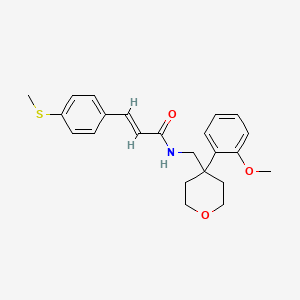

![molecular formula C21H22N2O2 B2777554 3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-29-5](/img/structure/B2777554.png)

3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that is commonly used in scientific research. This compound is also known as MBCP and has been studied extensively due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Antimicrobial Activity : Synthesized derivatives of the pyrazole compound, when reacted with chitosan, have shown antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi. These activities are dependent on the specific Schiff base moiety, with studies indicating no cytotoxic activity in the prepared chitosan derivatives (Hamed et al., 2020).

- Crystal Structure Analysis : The crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been determined, showing significant interactions and confirming the structure via X-ray diffraction (Cunjin Xu & Yan-Qin Shi, 2011).

Biological and Chemical Applications

- Antimicrobial and Antioxidant Properties : Various pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and antioxidant susceptibilities, showing promising results with specific substitutions enhancing activity (Gurunanjappa et al., 2017).

- Novel Heterocycles Synthesis : Utilizing pyrazole-based precursors, researchers have synthesized a range of novel heterocycles, indicating the versatility of the pyrazole moiety in facilitating the creation of biologically active compounds (Baashen et al., 2017).

- Antimicrobial Agents via Vilsmeier–Haack Reaction : A series of pyrazole-carbaldehyde compounds were synthesized and showed broad-spectrum antimicrobial activities and good antioxidant activities. This research demonstrates the potential of these compounds as antimicrobial agents (Bhat et al., 2016).

Anticancer and Antiproliferative Activities

- Antiproliferative Activity : Novel triazole-based pyrazole aldehydes and their benzimidazole derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, with some compounds showing highly potent activity. This highlights the potential use of pyrazole derivatives in cancer research (Ashok et al., 2020).

Propiedades

IUPAC Name |

3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-16(2)12-13-25-20-10-8-17(9-11-20)21-18(15-24)14-23(22-21)19-6-4-3-5-7-19/h3-11,14-16H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDQLGSRYSABBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

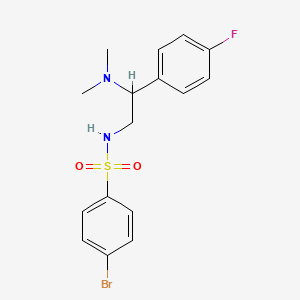

![2-[1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2777474.png)

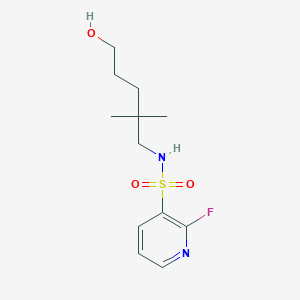

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2777479.png)

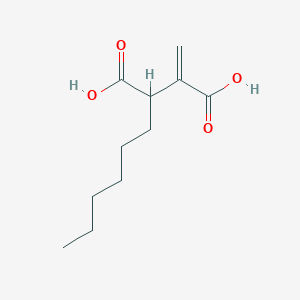

![3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea](/img/structure/B2777482.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2777486.png)

![8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2777488.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2777491.png)

![3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one](/img/structure/B2777493.png)